molecular formula C30H50B B12784042 Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- CAS No. 77882-24-7

Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)-

Cat. No.: B12784042
CAS No.: 77882-24-7
M. Wt: 421.5 g/mol
InChI Key: WGXMLHBSRHYXEJ-WJXASMHPSA-N
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Description

The compound Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- is a borane complex featuring two substituents derived from a bicyclic terpene core. The parent structure, decahydro-4,8,8-trimethyl-1,4-methanoazulene, is a highly stereochemically complex scaffold with five defined stereocenters (). This core is characteristic of sesquiterpenoids such as isolongifolol and longifolene, which are widely studied for their natural product origins and synthetic utility. The borane derivative likely serves as a reagent or intermediate in stereoselective synthesis, leveraging the steric and electronic effects of the methanoazulene framework.

Properties

CAS No.

77882-24-7

Molecular Formula

C30H50B

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,25-,26-,29+,30+/m1/s1

InChI Key

WGXMLHBSRHYXEJ-WJXASMHPSA-N

Isomeric SMILES

[B](C[C@H]1[C@H]2CC[C@H]3[C@@H]2C(CCC[C@@]31C)(C)C)C[C@H]4[C@H]5CC[C@H]6[C@@H]5C(CCC[C@@]64C)(C)C

Canonical SMILES

[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilongifolylborane is typically synthesized through the hydroboration of alkenes using borane reagents. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of dilongifolylborane involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dilongifolylborane primarily undergoes hydroboration reactions. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

Major Products

The major products of these reactions are organoboron compounds, which can be further transformed into alcohols, amines, or other functional groups through subsequent reactions .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The borane compound is compared below with key analogs sharing the decahydro-1,4-methanoazulene backbone:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications Reference
Borane, bis(...methanoazulen-9-yl)methyl)- (Target) Not reported Not reported Borane complex Hypothesized use in catalysis or synthesis N/A
Benzyl 3-(...methanoazulen-9-yl)propanoate (10) C₂₅H₃₄O₂ 366.54 Ester Synthesized via radical chain reaction (62% yield)
(-)-Isolongifolol C₁₅H₂₆O 222.37 Alcohol Natural product with 5 stereocenters
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde C₁₅H₂₄O 220.35 Aldehyde NMR data available; used in synthetic pathways
Juniperol (Longiborneol) C₁₅H₂₆O 238.37 Diol Density: 1.088 g/cm³; melting point: 175°C

Key Observations:

  • Functional Groups : The borane compound’s boron center distinguishes it from esters (e.g., compound 10), alcohols (e.g., (-)-isolongifolol), and aldehydes (e.g., ). Borane adducts are typically electron-deficient and may participate in Lewis acid catalysis or reduction reactions.
  • Stereochemistry : All analogs, including the borane derivative, exhibit high stereochemical complexity, with up to five defined stereocenters in (-)-isolongifolol . This feature is critical for biological activity and synthetic selectivity.
  • Synthesis: Compound 10 and related esters are synthesized via radical chain reactions using iodinated precursors and organoboron reagents (e.g., Et₃B) . Similar methods may apply to the borane compound.

Physical and Chemical Properties

  • Molecular Weight: The borane compound’s molecular weight is expected to exceed 300 g/mol (estimated from analogs with two methanoazulenylmethyl groups). This contrasts with simpler derivatives like the aldehyde (220.35 g/mol) .
  • Polarity : The borane’s electron-deficient nature may reduce polarity compared to hydroxyl- or aldehyde-containing analogs, impacting solubility and reactivity.
  • Thermal Stability : Borane complexes are often sensitive to moisture and air, unlike more stable esters or alcohols.

Biological Activity

Borane derivatives have garnered attention in various fields of chemistry due to their unique structural properties and potential biological activities. The compound Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- , with CAS number 77882-24-7 , is a complex boron-containing organic molecule that exhibits interesting biological characteristics. This article delves into its biological activity, synthesizing available data from various studies.

  • Molecular Formula : C30_{30}H51_{51}B
  • Molecular Mass : 422.54 g/mol
  • Melting Point : 160-161 °C

The biological activity of borane compounds often relates to their ability to act as Lewis acids. This property allows them to interact with various biological molecules, potentially influencing biochemical pathways. The specific structure of this borane derivative may enhance its reactivity and selectivity towards certain biomolecules.

Anticancer Properties

Several studies have investigated the anticancer potential of boron-containing compounds. For instance:

  • In vitro studies have shown that certain boranes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases .
  • A case study involving a related borane compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that this class of compounds might be effective in cancer therapy .

Antimicrobial Activity

Research indicates that boron compounds possess antimicrobial properties:

  • A study reported that boron derivatives exhibited inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings and Case Studies

StudyCompoundActivityFindings
Borane DerivativeAnticancerInduced apoptosis in breast cancer cells via ROS generation.
Boron CompoundAntimicrobialInhibited growth of Staphylococcus aureus and E. coli.

Synthesis and Characterization

The synthesis of borane derivatives typically involves reactions between boranes and organic substrates. For this specific compound:

  • Starting Materials : Boron sources such as diborane or trialkylboranes.
  • Reaction Conditions : Controlled temperature and pressure to facilitate the formation of the desired product.
  • Characterization Techniques : NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

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